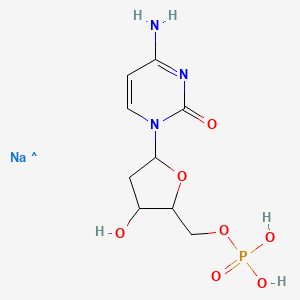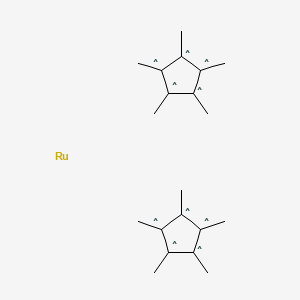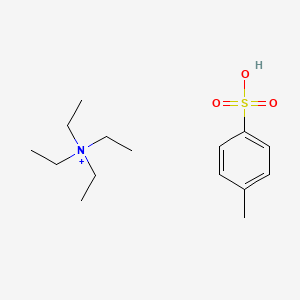
Yttrium chloride hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium chloride hexahydrate is an inorganic compound with the chemical formula YCl₃·6H₂O. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yttrium chloride hexahydrate can be synthesized through several methods:
Solution Method: Dissolving anhydrous yttrium chloride (YCl₃) in distilled water, followed by heating and stirring to ensure complete dissolution.
Gas Phase Method: Reacting anhydrous yttrium chloride with iron(II) chloride (FeCl₂) at high temperatures.
Oxidation Method: Mixing anhydrous yttrium chloride with an oxidizing agent such as ruthenium dioxide (RuO₂) at high temperatures.
Industrial Production Methods: Industrially, this compound is often produced by dissolving yttrium oxide (Y₂O₃) in hydrochloric acid (HCl), followed by crystallization. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other anions, such as fluoride or bromide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂), and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Hydrofluoric acid (HF), hydrobromic acid (HBr).
Major Products:
Oxidation: Yttrium oxide (Y₂O₃).
Reduction: Elemental yttrium (Y).
Substitution: Yttrium fluoride (YF₃), yttrium bromide (YBr₃).
Applications De Recherche Scientifique
Yttrium chloride hexahydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which yttrium chloride hexahydrate exerts its effects depends on its application:
Comparaison Avec Des Composés Similaires
Yttrium chloride hexahydrate can be compared with other yttrium halides:
Yttrium fluoride (YF₃): Less soluble in water compared to this compound, but more stable at high temperatures.
Yttrium bromide (YBr₃): Similar solubility and reactivity, but with different halide properties that can influence its use in specific applications.
Yttrium iodide (YI₃): Less commonly used due to its higher cost and lower availability.
This compound stands out due to its high solubility, ease of preparation, and versatility in various scientific and industrial applications.
Propriétés
Formule moléculaire |
Cl3H12O6Y |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
trichloroyttrium;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Y/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Clé InChI |
IINACGXCEZNYTF-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.Cl[Y](Cl)Cl |
Description physique |
Transparent reddish-white solid; Deliquescent; [Hawley] Colorless deliquescent solid; [Merck Index] Fine white crystals; [MSDSonline] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)




![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)



![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)
